

# Hydrolysis of Tris(isopropylphenyl)phosphate in Aqueous Environments: A Technical Guide

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## Compound of Interest

Compound Name: *Tris(isopropylphenyl)phosphate*

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This technical guide provides an in-depth overview of the hydrolysis of **Tris(isopropylphenyl)phosphate** (TiPP) in aqueous environments. TiPP is a complex mixture of ortho-, meta-, and para-isopropylphenyl phosphate isomers widely used as a flame retardant and plasticizer. Understanding its environmental fate, particularly its stability in water, is crucial for assessing its potential environmental impact and persistence. This document summarizes available quantitative data, details relevant experimental protocols for determining hydrolysis rates, and illustrates the hydrolysis pathway.

## Quantitative Data on Hydrolysis Rates

The hydrolysis of **Tris(isopropylphenyl)phosphate** is significantly influenced by pH. Under environmental conditions, the primary degradation pathway in aqueous media is abiotic hydrolysis. The rate of hydrolysis is subject to acid- and base-catalyzed reactions, with the rate being considerably faster under alkaline conditions.

Data on the hydrolysis of TiPP is limited. However, studies on isopropylated triphenyl phosphate mixtures and related triaryl phosphates provide valuable insights into its expected behavior. The following table summarizes the available quantitative data for the hydrolysis of isopropylated triphenyl phosphates.

| Parameter                                            | Value                       | Conditions | Reference           |
|------------------------------------------------------|-----------------------------|------------|---------------------|
| Second-Order Alkaline Hydrolysis Rate Constant (kOH) | 0.13 L/mol·s<br>(estimated) | 30°C       | <a href="#">[1]</a> |
| Half-life (t <sub>1/2</sub> )                        | 24 days (calculated)        | pH 8, 30°C | <a href="#">[1]</a> |
| Half-life (t <sub>1/2</sub> )                        | 18.5 days                   | pH 7, 25°C | <a href="#">[2]</a> |
| Half-life (t <sub>1/2</sub> )                        | > 1 year                    | pH 4, 25°C |                     |
| Half-life (t <sub>1/2</sub> )                        | > 1 year                    | pH 7, 25°C |                     |
| Half-life (t <sub>1/2</sub> )                        | 219 days                    | pH 9, 25°C |                     |

Note: Some data pertains to commercial mixtures of isopropylated triphenyl phosphates, which may include various isomers and related compounds like triphenyl phosphate.

## Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of a substance as a function of pH is typically conducted following internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, No. 111: "Hydrolysis as a Function of pH".[\[3\]](#) The following protocol is a detailed methodology for conducting such a study for **Tris(isopropylphenyl)phosphate**.

## Principle

The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

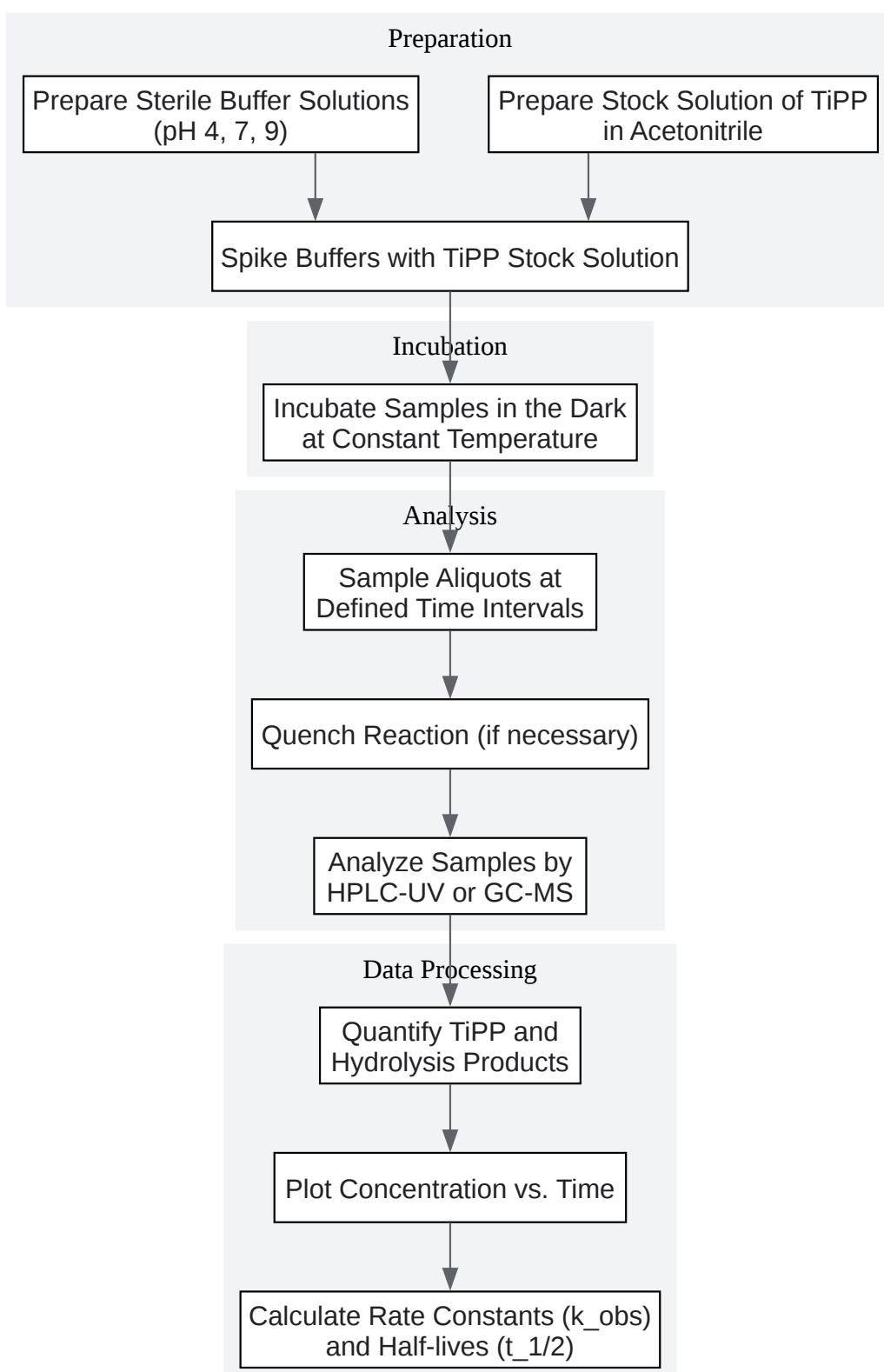
## Materials and Reagents

- **Tris(isopropylphenyl)phosphate** (analytical standard)

- Sterile, buffered aqueous solutions (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Internal standard for analytical quantification
- Sterile amber glass vials with screw caps
- Constant temperature incubator or water bath
- Analytical instrumentation (e.g., HPLC-UV, GC-MS)

## Experimental Workflow

The following diagram illustrates the general workflow for a hydrolysis rate determination study.

[Click to download full resolution via product page](#)*Workflow for determining the hydrolysis rate of **Tris(isopropylphenyl)phosphate**.*

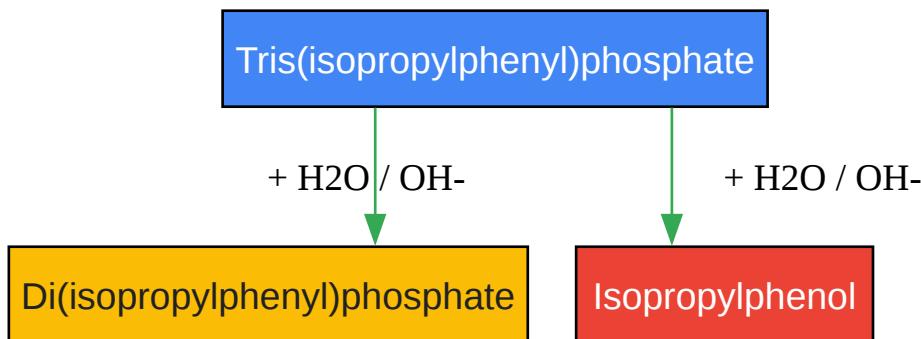
## Detailed Procedure

- Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. A stock solution of **Tris(isopropylphenyl)phosphate** is prepared in a water-miscible solvent like acetonitrile. The buffer solutions are then spiked with the stock solution to achieve the desired initial concentration of TiPP, ensuring the organic solvent concentration is minimal (typically <1%).
- Incubation: The test solutions are dispensed into sterile amber glass vials, sealed, and placed in a constant temperature incubator or water bath, protected from light. A preliminary test may be conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis. Based on the preliminary results, definitive tests are performed at environmentally relevant temperatures (e.g., 25°C).
- Sampling and Analysis: At appropriate time intervals, duplicate vials for each pH are removed. The reaction is quenched if necessary (e.g., by acidification or addition of a solvent). An internal standard is added, and the samples are analyzed for the concentration of the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for this purpose.<sup>[4][5]</sup>
- Data Analysis: The concentration of **Tris(isopropylphenyl)phosphate** is plotted against time. Assuming pseudo-first-order kinetics, the observed rate constant ( $k_{obs}$ ) is determined from the slope of the natural logarithm of the concentration versus time plot. The half-life ( $t_{1/2}$ ) is then calculated using the equation:  $t_{1/2} = \ln(2) / k_{obs}$ .

## Hydrolysis Pathway

The hydrolysis of **Tris(isopropylphenyl)phosphate**, like other triaryl phosphates, proceeds via the nucleophilic attack of water or hydroxide ions on the phosphorus center. This results in the cleavage of an ester bond to form a diaryl phosphate and the corresponding phenol. In this case, the products are expected to be di(isopropylphenyl)phosphate and isopropylphenol. The diaryl phosphate is generally more resistant to further hydrolysis.

The following diagram illustrates the general hydrolysis pathway of **Tris(isopropylphenyl)phosphate**.



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*General hydrolysis pathway of **Tris(isopropylphenyl)phosphate**.*

This technical guide provides a summary of the current understanding of the hydrolysis of **Tris(isopropylphenyl)phosphate** in aqueous environments. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development. Further experimental studies are needed to provide more comprehensive quantitative data on the hydrolysis rates of specific isomers of **Tris(isopropylphenyl)phosphate** under various environmental conditions.

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